molecular formula C20H31O4- B1260982 prostaglandin A1(1-)

prostaglandin A1(1-)

Cat. No.: B1260982
M. Wt: 335.5 g/mol
InChI Key: BGKHCLZFGPIKKU-LDDQNKHRSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin A1(1-) is conjugate base of prostaglandin A1. It has a role as a human metabolite. It is a conjugate base of a prostaglandin A1.

Scientific Research Applications

Neuroprotective Effects

  • PGA1 demonstrates significant neuroprotective potential in rodent models of focal cerebral ischemia, reducing infarction volume and improving motor function post-ischemia (Zhang et al., 2005).
  • In rat models of permanent focal cerebral ischemia, PGA1 is associated with inhibition of nuclear factor‐κB and up‐regulation of peroxisome proliferator‐activated receptor‐γ, contributing to its neuroprotective effects (Zhang et al., 2008).

Impact on Inflammation

  • Prostaglandins, including PGA1, play a dual role in promoting and resolving inflammation, with potential clinical relevance for various diseases such as atherosclerosis and aneurysm (Ricciotti & FitzGerald, 2011).
  • They modulate key aspects of immunity, impacting the progression of inflammation and cancer (Harris et al., 2002).

Cardiovascular Applications

  • PGA1 has shown inhibitory effects on apoptosis in rat cardiac microvascular endothelial cells, mediated by NF-kappaB activity (He et al., 2002).

Reproductive System

  • Prostaglandins, including PGA1, impact various aspects of reproductive processes in both humans and animals (Weems et al., 2006).

Ophthalmological Research

  • Research on prostaglandin analogs like PGA1 has been instrumental in treating glaucoma by reducing intraocular pressure (Doucette & Walter, 2017).

General Pharmacological Effects

  • PGA1 and other prostaglandins exhibit a range of pharmacological effects, including potential therapeutic applications in asthma and peripheral vascular disease (Karim & Hillier, 2012).

Properties

Molecular Formula

C20H31O4-

Molecular Weight

335.5 g/mol

IUPAC Name

7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/p-1/b14-12+/t16-,17-,18+/m0/s1

InChI Key

BGKHCLZFGPIKKU-LDDQNKHRSA-M

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)[O-])O

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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